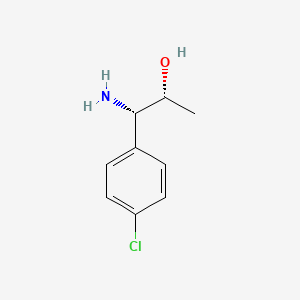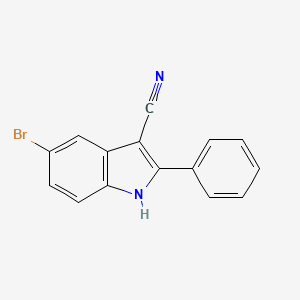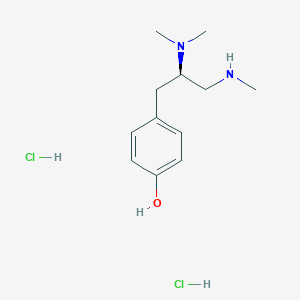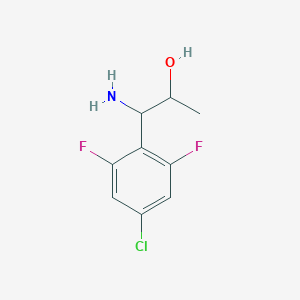
1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chemical compound with the molecular formula C(9)H({10})ClF(_2)NO and a molecular weight of 221.63 g/mol This compound is characterized by the presence of an amino group, a chlorinated and difluorinated phenyl ring, and a secondary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2,6-difluoroaniline.
Reaction with Epoxide: The aniline derivative undergoes a reaction with an epoxide, such as propylene oxide, under basic conditions to introduce the secondary alcohol group.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the alcohol.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorinated and difluorinated phenyl ring, although this is less common.
Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Hydrogen gas (H(_2)) with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorinated and difluorinated phenyl ring can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the difluoro groups, which may affect its reactivity and interactions.
1-Amino-1-(2,6-difluorophenyl)propan-2-OL: Lacks the chlorine atom, which can alter its chemical properties.
1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL: Contains a bromine atom instead of chlorine, potentially changing its reactivity.
Uniqueness: 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is unique due to the combination of chlorine and difluorine substituents on the phenyl ring, which can significantly influence its chemical behavior and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C9H10ClF2NO |
|---|---|
Poids moléculaire |
221.63 g/mol |
Nom IUPAC |
1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3 |
Clé InChI |
FPVDHTWYRHBKRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=C(C=C(C=C1F)Cl)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)
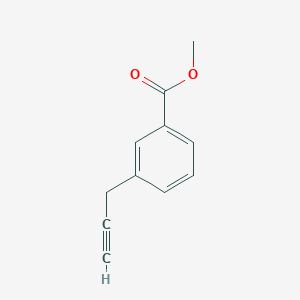

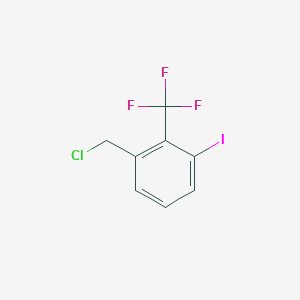


![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)

![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)

